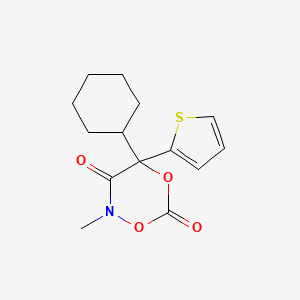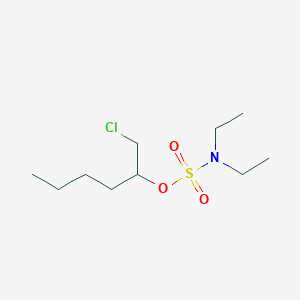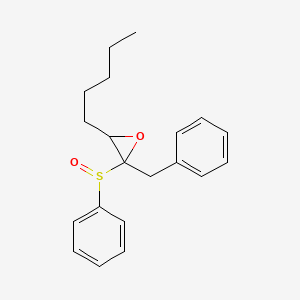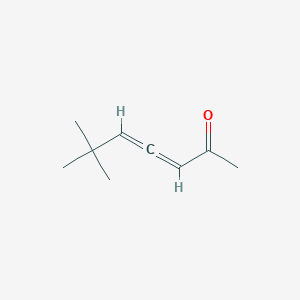
6,6-Dimethylhepta-3,4-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethylhepta-3,4-dien-2-one, also known as phorone, is an organic compound with the molecular formula C9H14O. It is a dialkenyl ketone characterized by the presence of two double bonds and a ketone functional group. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6,6-Dimethylhepta-3,4-dien-2-one involves the redox addition of carbon tetrachloride to isobutene in the presence of ferric chloride, benzoin, and diethylamine hydrochloride. This reaction yields 3-methyl-1,1,1,3-tetrachlorobutane, which is further reacted with isobutene to produce 2,6-dimethyl-2,4,4,6-tetrachloroheptane. Treating this intermediate with ethanolic potassium hydroxide gives 2,6-dimethylhepta-1,5-dien-3-yne, which is then hydrated using methanolic boron trifluoride in the presence of mercuric oxide and aqueous sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic route described above can be adapted for large-scale production with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dimethylhepta-3,4-dien-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and hydrogen halides (e.g., HBr) are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
6,6-Dimethylhepta-3,4-dien-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,6-Dimethylhepta-3,4-dien-2-one involves its interaction with molecular targets through its reactive double bonds and ketone group. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions. The compound’s reactivity is influenced by the stability of the allylic carbocations formed during reactions, which can undergo further transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyl-2,5-heptadien-4-one: A closely related compound with similar structural features.
Diisobutenyl ketone: Another dialkenyl ketone with comparable reactivity.
Diisopropylidene acetone: Shares structural similarities and reactivity patterns with 6,6-Dimethylhepta-3,4-dien-2-one.
Uniqueness
This compound is unique due to its specific arrangement of double bonds and the presence of a ketone group, which confer distinct reactivity and stability characteristics. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
90213-40-4 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-8(10)6-5-7-9(2,3)4/h6-7H,1-4H3 |
Clé InChI |
VBKWNUOVXVKFGB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=C=CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)
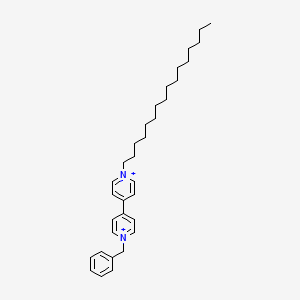
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
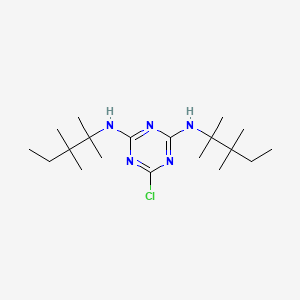
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
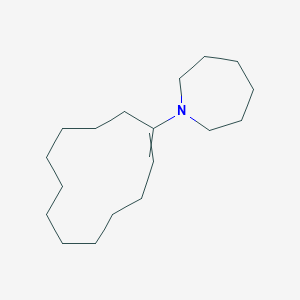
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
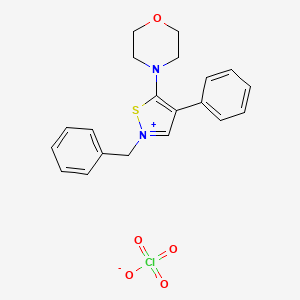
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
